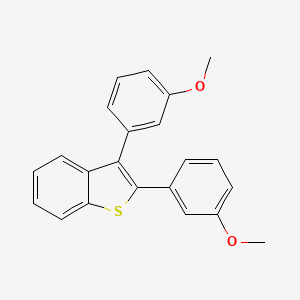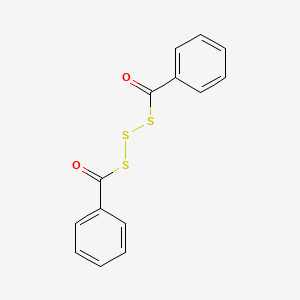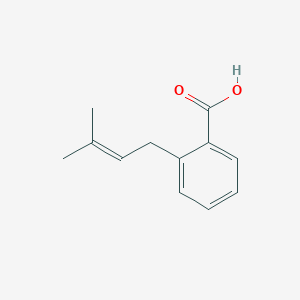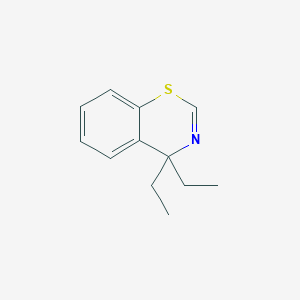
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring with a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Functional Group Substitution: The ethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may facilitate binding to hydrophobic pockets within biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
Properties
CAS No. |
61539-13-7 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13-12(9(2)15-14(19)16-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,19) |
InChI Key |
LPHOZTUJOKBHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=S)NC(=C1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)

![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)



![Carbamic acid, [4-(4-methoxyphenyl)butyl]-2-propenyl-, methyl ester](/img/structure/B14588496.png)

![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
